

physicochemical properties of N-methylbenzohydrazide

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Compound of Interest

Compound Name: *N-methylbenzohydrazide*

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An In-depth Technical Guide to the Physicochemical Properties of **N-methylbenzohydrazide**

Abstract

N-methylbenzohydrazide (CAS No. 1483-24-5) is a significant chemical entity belonging to the benzohydrazide class of compounds.^[1] This class is a cornerstone in medicinal chemistry, renowned for producing derivatives with a vast spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.^{[2][3]} A thorough understanding of the physicochemical properties of foundational scaffolds like **N-methylbenzohydrazide** is paramount for researchers, scientists, and drug development professionals. These properties govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for synthetic modification. This guide provides a comprehensive analysis of the core physicochemical characteristics of **N-methylbenzohydrazide**, details robust experimental protocols for their determination, and explores the compound's potential as a versatile building block in the synthesis of novel therapeutic agents.

Chemical Identity and Structural Framework

The structural foundation of **N-methylbenzohydrazide** consists of a benzoyl group attached to a hydrazine moiety, which is further substituted with a methyl group. This arrangement provides a unique combination of a rigid aromatic ring and a flexible, reactive hydrazide functional group.

- IUPAC Name: **N-methylbenzohydrazide**[\[4\]](#)[\[5\]](#)
- CAS Number: 1483-24-5[\[1\]](#)[\[4\]](#)[\[6\]](#)
- Molecular Formula: C₈H₁₀N₂O[\[1\]](#)[\[4\]](#)[\[6\]](#)
- Molecular Weight: 150.18 g/mol [\[1\]](#)[\[4\]](#)[\[6\]](#)
- SMILES: CN(C(=O)C1=CC=CC=C1)N[\[1\]](#)
- InChIKey: VVCYTNNKSCQICY-UHFFFAOYSA-N[\[4\]](#)[\[6\]](#)

The presence of both hydrogen bond donors and acceptors, coupled with a rotatable bond between the carbonyl carbon and the nitrogen, imparts significant conformational flexibility and potential for intermolecular interactions, which are critical for biological activity.[\[1\]](#)

Core Physicochemical Properties

The physicochemical profile of a compound is the primary determinant of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key properties of **N-methylbenzohydrazide**, combining computationally predicted and available experimental data.

Property	Value	Data Type	Source
Molecular Weight	150.18 g/mol	Exact	[1][4]
Melting Point	165 °C (for hydrochloride salt)	Experimental	[7]
Boiling Point	Not experimentally determined	N/A	[6]
logP (Octanol/Water)	0.63 to 0.70	Computed	[1][8]
pKa	Not experimentally determined	N/A	
Aqueous Solubility	Not experimentally determined	N/A	
TPSA	46.33 Å ²	Computed	[1][4]
Hydrogen Bond Donors	1	Computed	[1]
Hydrogen Bond Acceptors	2	Computed	[1]
Rotatable Bonds	1	Computed	[1]

Analysis of Key Properties

- Lipophilicity (logP):** The computed logP values, ranging from 0.63 to 0.70, suggest that **N-methylbenzohydrazide** is a moderately lipophilic compound.[1][8] This property is a critical factor in its ability to cross biological membranes and is a key parameter to optimize during lead optimization in drug discovery.
- Acidity/Basicity (pKa):** While no experimental pKa value is available, the hydrazide moiety confers basic properties to the molecule.[9] The terminal nitrogen atom can be protonated, and its basicity is a crucial factor in its solubility in acidic environments (e.g., the stomach) and its ability to form salts. The pKa of a base refers to the pKa of its conjugate acid.[10] General pKa tables for hydrazines can provide an estimated range for its likely basicity.[11]

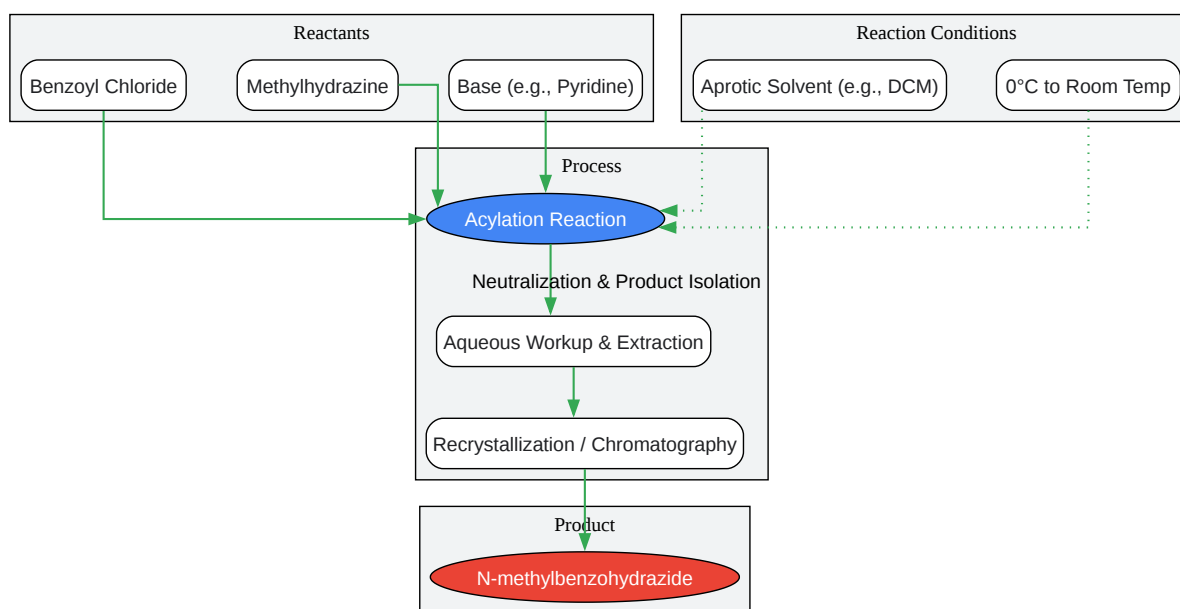
- **Solubility:** Direct experimental data on the aqueous solubility of **N-methylbenzohydrazide** is not readily available. However, structurally related amides like N-methylbenzamide are known to be insoluble in water.^[12] Given its moderate logP and crystalline solid nature, low aqueous solubility is anticipated. This is a critical consideration for formulation and bioavailability.
- **Melting Point:** The melting point of the hydrochloride salt is documented at 165°C.^[7] A defined melting point is indicative of a crystalline solid with a stable lattice structure. For comparison, the related compound 4-Methylbenzohydrazide has a melting point of 116°C.^[13]

Synthesis and Characterization Workflows

The synthesis of **N-methylbenzohydrazide** is typically achieved through the acylation of methylhydrazine. This process must be carefully controlled to ensure the desired product is formed with high purity.

Proposed Synthetic Workflow

A common and effective method involves the reaction of a benzoyl chloride with methylhydrazine in the presence of a non-nucleophilic base to neutralize the HCl byproduct.



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Caption: General workflow for the synthesis of **N-methylbenzohydrazide**.

Experimental Protocol: Synthesis of N-methylbenzohydrazide

This protocol is a representative method adapted from general procedures for benzohydrazide synthesis.^{[2][14]}

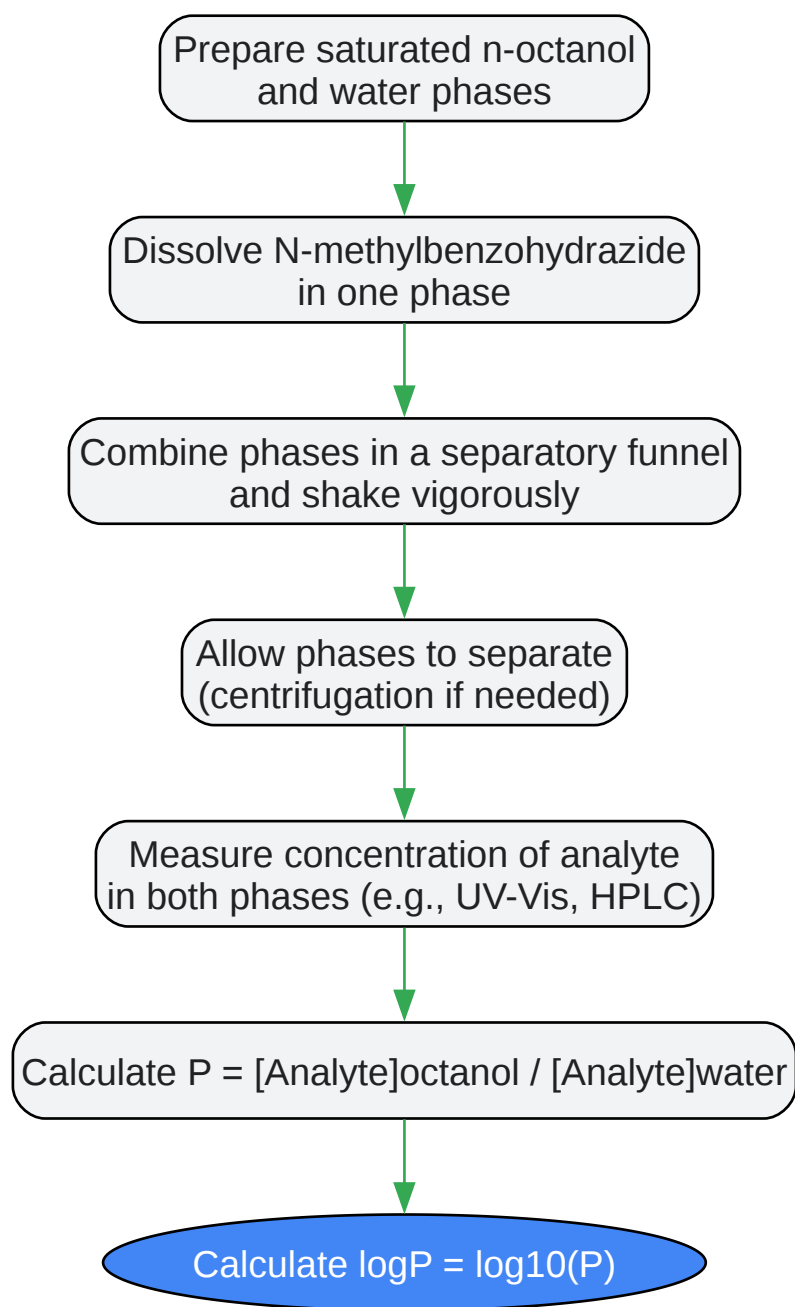
- **Preparation:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend methylhydrazine (1.0 equivalent) in a suitable aprotic solvent like dichloromethane (DCM).
- **Base Addition:** Add a non-nucleophilic base, such as pyridine or triethylamine (1.1 equivalents), to the suspension.
- **Cooling:** Cool the mixture to 0°C in an ice bath. This is crucial to control the exothermic reaction.
- **Acylation:** Slowly add benzoyl chloride (1.0 equivalent) dropwise to the cooled mixture with constant stirring.
- **Reaction:** Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
- **Workup:** Upon completion, wash the reaction mixture sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
- **Purification:** Concentrate the organic layer under reduced pressure. Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **N-methylbenzohydrazide**.

Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties requires validated experimental methods. The following protocols provide a framework for characterizing **N-methylbenzohydrazide**.

Determination of Octanol-Water Partition Coefficient (logP)

The shake-flask method (OECD Guideline 107) is the gold standard for logP determination. It directly measures the partitioning of the compound between n-octanol and water.



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Caption: Workflow for logP determination via the shake-flask method.

Methodology:

- Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing them to separate overnight.

- **Sample Preparation:** Prepare a stock solution of **N-methylbenzohydrazide** in the phase in which it is more soluble (likely n-octanol).
- **Partitioning:** Add a known volume of the stock solution to a separatory funnel containing both pre-saturated phases. Shake vigorously for 5-10 minutes.
- **Equilibration:** Allow the phases to separate completely. If an emulsion forms, centrifugation may be required.
- **Analysis:** Carefully sample each phase and determine the concentration of **N-methylbenzohydrazide** using a suitable analytical technique like UV-Vis spectrophotometry or HPLC.
- **Calculation:** Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of pKa via Potentiometric Titration

Potentiometric titration is a reliable method for determining the pKa of basic compounds.

Methodology:

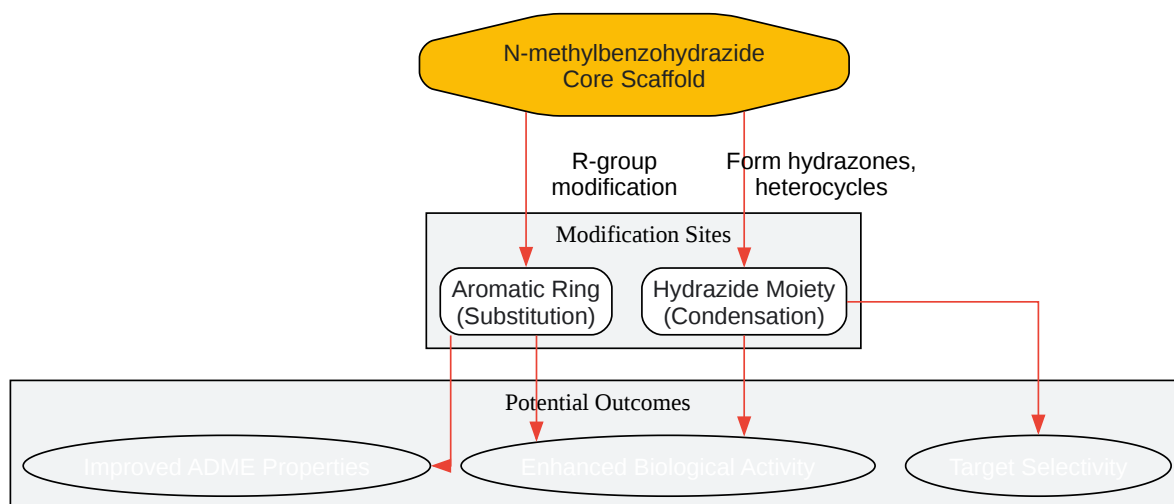
- **Sample Preparation:** Dissolve a precisely weighed amount of **N-methylbenzohydrazide** in a co-solvent system (e.g., water/methanol) to ensure solubility.
- **Titration Setup:** Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode to monitor the pH.
- **Titration:** Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.
- **Data Collection:** Record the pH of the solution after each addition of titrant.
- **Analysis:** Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the titration curve.

Relevance and Applications in Drug Development

The benzohydrazide scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.^[2] **N-methylbenzohydrazide** serves as a crucial starting material or intermediate for creating more complex molecules with tailored biological activities.^[5]

- **Antimicrobial Agents:** Benzohydrazide derivatives have shown potent activity against various bacterial and fungal pathogens.^{[3][15]}
- **Anticancer Therapeutics:** The hydrazide-hydrazone moiety is a common feature in compounds designed to induce apoptosis or cell cycle arrest in cancer cell lines.^[3]
- **Enzyme Inhibition:** The structure is suitable for designing inhibitors of enzymes such as monoamine oxidase or carbonic anhydrase.^[5]
- **Synthesis of Heterocycles:** **N-methylbenzohydrazide** is a key precursor for synthesizing heterocyclic compounds like 1,3,4-oxadiazoles, which are themselves important pharmacophores.^[5]

The logic of using **N-methylbenzohydrazide** in drug discovery is based on systematic structural modification to explore structure-activity relationships (SAR).



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Caption: SAR logic using the **N-methylbenzohydrazide** scaffold.

Conclusion

N-methylbenzohydrazide is a molecule of significant interest due to its foundational role in the synthesis of biologically active compounds. Its physicochemical profile—characterized by moderate lipophilicity, basicity, and anticipated low aqueous solubility—provides a critical starting point for the rational design of new chemical entities. The experimental protocols detailed in this guide offer a robust framework for researchers to validate and expand upon the known properties of this versatile compound. A comprehensive understanding of these characteristics is indispensable for leveraging the full potential of the **N-methylbenzohydrazide** scaffold in modern drug discovery and development.

References

- **N-methylbenzohydrazide** - 1483-24-5, C₈H₁₀N₂O, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]
- **N-methylbenzohydrazide** | C₈H₁₀N₂O | CID 242395.

- **N-Methylbenzohydrazide** hydrochloride | CAS#:1660-25-9. Chemsr. [Link]
- **N-Methylbenzohydrazide** (CAS 1483-24-5). Canbebiotech. [Link]
- Synthesis of N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide: Spectroscopic Characterization and X-ray Structure Determination.
- Synthesis of N'-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β -Secretase. MDPI. [Link]
- N-(tert-butyl)-3-methoxy-n'-(3-methoxy-2-methylbenzoyl)-2-methylbenzohydrazide | C22H28N2O4 | CID 129539672.
- 4-chloro-N'-methylbenzohydrazide.
- Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid.
- **N-methylbenzohydrazide**. Stenutz. [Link]
- Synthesis, Crystal Structure and Antibacterial Activity of N'-(2-Bromobenzylidene)-4-methylbenzohydrazide.
- N-Methylbenzamide | C8H9NO | CID 11954.
- The chemistry of hydrazides.
- Characterization and crystal structures of solvated N'-(4-hydroxy-3-nitrobenzylidene)-3-methylbenzohydrazide and N'-(4-dimethyl-aminobenzylidene).
- 2-methylbenzohydrazide. Stenutz. [Link]
- N'-(3-Hydroxybenzylidene)-4-methylbenzohydrazide.
- Spectrophotometric determination of hydrazine, hydrazides, and their mixtures with trinitrobenzenesulfonic acid.
- Preparation, spectroscopic and acidity properties of two hydrazones: An organic lab experiment.
- Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. Moroccan Journal of Chemistry. [Link]
- N'-tert-butyl-3-methoxy-2-methylbenzohydrazide | C13H20N2O2 | CID 15376235.
- Bordwell pKa Table.
- pKa values bases. Chair of Analytical Chemistry, University of Tartu. [Link]
- N'-benzoyl-N'-ethyl-**N-methylbenzohydrazide** | C17H18N2O2 | CID 149150603.
- pKa Data Compil
- 3-Methylbenzohydrazide. CAS Common Chemistry. [Link]

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Sources

- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-methylbenzohydrazide | C₈H₁₀N₂O | CID 242395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. N-Methylbenzohydrazide hydrochloride | CAS#:1660-25-9 | Chemsrce [chemsrce.com]
- 8. N-methylbenzohydrazide [stenutz.eu]
- 9. researchgate.net [researchgate.net]
- 10. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. N-Methylbenzamide | C₈H₉NO | CID 11954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. tcichemicals.com [tcichemicals.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
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